molecular formula C14H13FN6OS B5585783 8-fluoro-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-quinolinecarboxamide

8-fluoro-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-quinolinecarboxamide

Cat. No. B5585783
M. Wt: 332.36 g/mol
InChI Key: MHYUOQBISQIMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Quinoline derivatives are synthesized through various methods, including condensation, cyclization, and substitution reactions. For example, Gracheva et al. (1982) described the synthesis of a fluorescent derivative of quinoline through condensation and subsequent reactions, demonstrating the complexity and versatility of synthesis approaches for these compounds (Gracheva, Kovel'man, & Tochilkin, 1982).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often determined using spectroscopic techniques such as NMR, mass spectrometry, and sometimes X-ray crystallography. Sureshkumar et al. (2017) characterized a quinoline analog using these techniques, providing insights into its molecular configuration and the importance of structural analysis in understanding the properties of these compounds (Sureshkumar et al., 2017).

Safety and Hazards

Tetrazoles can be hazardous as they decompose on heating and emit toxic nitrogen fumes . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals and produce new compounds which can be explosive to shocks .

Future Directions

Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications . The synthesized tetrazole hybrids offer a promising, friendly substitute and should be considered as a future goal for medicinal chemists working in the area of antibacterial research .

properties

IUPAC Name

8-fluoro-N-[2-(1-methyltetrazol-5-yl)sulfanylethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6OS/c1-21-14(18-19-20-21)23-8-7-16-13(22)11-6-5-9-3-2-4-10(15)12(9)17-11/h2-6H,7-8H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYUOQBISQIMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNC(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.